Regioisomeric Differentiation: 5-Carboxylate vs. 6-Carboxylate in Nintedanib Synthesis
Methyl Oxindole-5-carboxylate (CAS: 199328-10-4) is structurally and functionally distinct from its 6-carboxylate regioisomer (CAS: 14192-26-8). The 6-carboxylate is a well-documented key intermediate for BIBF 1120 (nintedanib), a triple angiokinase inhibitor [1]. In contrast, the 5-carboxylate regioisomer offers an alternative substitution pattern, enabling the synthesis of a different chemical space of kinase inhibitors and other bioactive molecules that are inaccessible from the 6-carboxylate scaffold [2]. This regioisomeric specificity is critical for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around the oxindole core.
| Evidence Dimension | Synthetic Utility / Application |
|---|---|
| Target Compound Data | Core scaffold for diverse oxindole-based inhibitors and intermediates; used in synthesis of spirocyclic analogs [2]. |
| Comparator Or Baseline | Methyl Oxindole-6-carboxylate (CAS: 14192-26-8) is a key intermediate specifically for nintedanib (BIBF 1120) synthesis [1]. |
| Quantified Difference | Different substitution pattern (5- vs. 6-position) directs distinct derivatization pathways and target molecule profiles. |
| Conditions | Comparison based on established literature and patent uses of oxindole regioisomers in drug synthesis. |
Why This Matters
Procuring the 5-carboxylate regioisomer is essential for accessing SAR space and intellectual property distinct from the extensively patented 6-carboxylate/nintedanib chemical space.
- [1] ChemicalBook. (n.d.). 14192-26-8: Methyl Oxindole-6-carboxylate. Chemical Properties & Uses. View Source
- [2] PMC. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. PMCID: PMC1563943. View Source
